2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Overview
Description
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride (2-AEPE) is an organic compound used in various scientific research applications. It is a pyrazole derivative, and has a molecular weight of 199.5 g/mol. It is a colorless solid, and is soluble in both water and ethanol. 2-AEPE has been used in the past to study the mechanism of action of certain drugs, as well as biochemical and physiological effects.
Scientific Research Applications
Hydrogen Bonding in Crystal Structures
Research has shown that pyrazole derivatives, which include structures similar to 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride, exhibit unique hydrogen bonding in their crystal structures. For instance, compounds formed from reactions involving similar pyrazole compounds have demonstrated intramolecular N-H...O hydrogen bonding within their molecular structures. Additionally, intermolecular hydrogen bonds have been observed, linking molecules in distinct patterns such as chains and ribbons, contributing to the stability and properties of these crystals (Quiroga, Portilla, Cobo, & Glidewell, 2010).
Antimicrobial Activity
Another significant area of research is the antimicrobial properties of pyrazole derivatives. For example, certain ethanone derivatives structurally similar to the chemical have been synthesized and evaluated for their antibacterial efficacy against common pathogenic bacteria. These studies contribute to the understanding of the potential use of such compounds in developing new antibacterial agents (Asif, Alghamdi, Alshehri Mm, & Kamal, 2021).
Synthesis and Structural Analysis
The synthesis of compounds related to 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride and their structural characterization is another important area of study. This includes investigations into their molecular structures through techniques like X-ray diffraction, providing valuable insights into the molecular geometry and intermolecular interactions of such compounds (Fathima, Khazi, Khazi, & Begum, 2014).
Application in Organic Synthesis
Additionally, these compounds are utilized in organic synthesis. Research has shown their use in the efficient and regioselective synthesis of various derivatives, which has implications in the development of new organic compounds for various applications, including medicinal chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Theoretical and Spectroscopic Studies
Theoretical and spectroscopic studies of related compounds have also been conducted. These studies include the use of techniques like NMR, IR, and Raman spectroscopy, along with theoretical calculations, to understand the vibrational spectra and geometric parameters of these molecules (Koca, Sert, Gümüş, Kani, & Çırak, 2014).
properties
IUPAC Name |
2-amino-1-(1-ethylpyrazol-4-yl)ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOUDZNSFYGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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